molecular formula C15H15N3O2S B2759217 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 537017-47-3

4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2759217
CAS No.: 537017-47-3
M. Wt: 301.36
InChI Key: BFDCKJCXUUYYGI-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent alkylation reactions. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts or reagents.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can introduce various functional groups into the phenoxymethyl moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(furan-2-ylmethyl)-5-(3-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the furan ring and the specific positioning of the methyl group on the phenoxymethyl moiety can lead to distinct interactions with biological targets, potentially offering advantages over similar compounds in certain applications.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11-4-2-5-12(8-11)20-10-14-16-17-15(21)18(14)9-13-6-3-7-19-13/h2-8H,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDCKJCXUUYYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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